Phenyl 2,6-dichloro-5-fluoronicotinate

Medicinal Chemistry Process Chemistry Fluoroquinolone Synthesis

Researchers synthesizing fluoroquinolone antibacterials or kinase inhibitors face a recurrent bottleneck: the free acid requires in-situ activation with SOCl₂ or (COCl)₂, adding a step that risks side reactions and yield loss. Phenyl 2,6-dichloro-5-fluoronicotinate eliminates this entirely. • Key precursor for gemifloxacin (fluoroquinolone) and TAK-659 (dual Syk/FLT3 inhibitor) core scaffolds. • Pre-formed phenyl ester bypasses activation-phenoxide is a superior leaving group vs. alkoxide, improving nucleophilic acyl substitution efficiency. • Streamlines amide/hydrazide coupling; reduces unit operations and purification burden in multi-step API sequences.

Molecular Formula C12H6Cl2FNO2
Molecular Weight 286.08g/mol
CAS No. 680217-90-7
Cat. No. B487140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2,6-dichloro-5-fluoronicotinate
CAS680217-90-7
Molecular FormulaC12H6Cl2FNO2
Molecular Weight286.08g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F
InChIInChI=1S/C12H6Cl2FNO2/c13-10-8(6-9(15)11(14)16-10)12(17)18-7-4-2-1-3-5-7/h1-6H
InChIKeyJLXLKHXCSJIIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2,6-dichloro-5-fluoronicotinate: Core Building Block Profile


Phenyl 2,6-dichloro-5-fluoronicotinate (CAS: 680217-90-7) is a halogenated nicotinic acid phenyl ester with the molecular formula C12H6Cl2FNO2 and a molecular weight of 286.09 g/mol . Its core structure consists of a pyridine ring bearing two chlorine atoms at the 2- and 6-positions, a fluorine atom at the 5-position, and a phenyl ester moiety at the 3-carboxylate position . This specific substitution pattern places it within a critical class of intermediates used extensively in the synthesis of third-generation fluoroquinolone antibacterials and targeted kinase inhibitors .

Direct amidation building block for fluoroquinolone/kinase inhibitor synthesis
Phenyl ester enables one-step amide coupling without in-situ activation
Reported higher leaving-group reactivity supports challenging amine nucleophiles

Phenyl 2,6-dichloro-5-fluoronicotinate: Ester Group Procurement Importance


Simple substitution of the ester group in 2,6-dichloro-5-fluoronicotinate derivatives is not a trivial procurement decision, as the ester moiety fundamentally dictates both the reactivity profile and the downstream synthetic pathway. The phenyl ester (target compound) serves as a distinct electrophilic partner compared to its methyl or ethyl ester analogs. Its reactivity in nucleophilic acyl substitution is modulated by the phenoxide leaving group, which offers different activation parameters and purification characteristics relative to alkoxide-based esters . This directly impacts the yield and purity of subsequent amide or hydrazide formation steps. Furthermore, while the free acid form (2,6-dichloro-5-fluoronicotinic acid) is a common starting point , the pre-formed phenyl ester circumvents the need for in-situ activation using reagents like thionyl chloride or oxalyl chloride, thereby eliminating a synthetic step, reducing potential side reactions, and improving overall process efficiency for specific coupling sequences [1].

Target: Phenyl Ester
Alternatives: Methyl Ester / Free Acid
Higher leaving-group reactivity; direct amidation under mild conditions
Lower reactivity (methyl ester) may prolong reaction time; free acid requires activation step and can introduce side products

Phenyl 2,6-dichloro-5-fluoronicotinate: Quantitative Evidence Comparison


Nucleophilic Substitution: Phenyl vs. Methyl Ester Reactivity

The phenyl ester of 2,6-dichloro-5-fluoronicotinic acid exhibits superior reactivity in nucleophilic acyl substitution reactions compared to its methyl ester counterpart. While both esters are used to synthesize key intermediates, the phenyl ester's phenoxide leaving group is a weaker base (pKa of conjugate acid ≈ 10) compared to methoxide (pKa ≈ 15.5), rendering it a significantly better leaving group. This translates to faster reaction kinetics under milder conditions. A patented process for DHODH inhibitors utilized this principle, using isopropyl 2,6-dichloro-5-fluoronicotinate—an ester with intermediate reactivity—to achieve selective amidation [1]. The phenyl ester offers an even more reactive alternative for challenging amine nucleophiles.

Phenyl vs. Methyl Ester Reactivity
Class-level inference
Approx. 10⁵-fold reactivity difference
Supports selection for hindered amine coupling
Based on leaving group pKa; process-scale data not provided
Medicinal Chemistry Process Chemistry Fluoroquinolone Synthesis

Antibacterial Activity of a Close Analog Against E. faecalis

Data from BindingDB (CHEMBL3234397) provides quantitative antibacterial activity for a compound structurally analogous to the phenyl ester, identified as BDBM50497016. This analog demonstrated consistent, albeit modest, inhibitory activity against multiple strains of Enterococcus faecalis, including vancomycin-resistant strains [1]. The IC50 values for inhibition of bacterial growth were consistently measured at 2.56 × 10^5 nM (256 μM) across vancomycin-sensitive (strain 12-5) and vancomycin-resistant (strain 09-9, ATCC 51299) strains after 18 hours in a broth microdilution assay. Another closely related analog, BDBM50497186 (CHEMBL3115980), showed similar activity with an IC50 of 1.25 × 10^5 nM (125 μM) against E. faecalis biofilm formation [2].

Analog Antibacterial Activity
Supporting evidence
IC₅₀ 256 μM vs. E. faecalis
Reported scaffold-associated antibacterial screening context
Analog BDBM50497016; target compound not tested
Antibacterial Discovery Microbiology Infectious Disease

Closely Related Analog: Enzyme Inhibition

A direct analog of the target compound, 5-chloropyridin-3-yl 2,6-dichloro-5-fluoronicotinate, has been characterized as an enzyme inhibitor. In a specific enzyme-catalyzed reaction, this analog exhibited concentration-dependent inhibition [1]. At a concentration of 10 μM, the analog achieved 44% inhibition of the target enzyme's activity. At a lower concentration of 1 μM, the inhibition was reduced to 19%.

Analog Enzyme Inhibition
Supporting evidence
44% inhibition at 10 μM
Concentration-dependent target engagement observed
Analog data; enzyme identity not specified
Enzymology Drug Discovery Biochemical Probe

Phenyl 2,6-dichloro-5-fluoronicotinate: R&D Application Scenarios


Fluoroquinolone Antibacterial Intermediate Synthesis

The compound is a strategic building block for generating advanced intermediates in the synthesis of third-generation fluoroquinolone antibiotics. As described in patents, the 2,6-dichloro-5-fluoronicotinoyl scaffold is essential for constructing the naphthyridine core found in drugs like gemifloxacin . The phenyl ester form is specifically advantageous for creating amide-linked intermediates via reaction with various amines, a key step in building the full quinolone structure. Its use in the synthesis of antibacterial agents targeting gram-positive and gram-negative bacteria, including antibiotic-resistant strains, is well-documented [1].

Precursor for Kinase and DHODH Inhibitors

The 2,6-dichloro-5-fluoronicotinoyl moiety is a recognized scaffold in the development of kinase inhibitors, including dual Syk/FLT3 inhibitors like TAK-659 . The compound's phenyl ester is a valuable precursor for introducing this pharmacophore into more complex molecular structures. Recent patent literature further validates the utility of 2,6-dichloro-5-fluoronicotinate esters (including isopropyl esters) as key intermediates in the multi-step synthesis of potent dihydroorotate dehydrogenase (DHODH) inhibitors, a target for oncology and immunology [2].

Enterococcus faecalis Antibacterial Mechanism Studies

Given the demonstrated activity of close structural analogs against Enterococcus faecalis, including vancomycin-resistant strains, this compound is a relevant starting material for synthesizing focused libraries to probe antibacterial mechanisms [3]. Researchers can use the reactive phenyl ester as a 'handle' to attach various amine-containing fragments, generating a series of amide derivatives for structure-activity relationship (SAR) studies aimed at improving potency and understanding the mode of action against this clinically relevant pathogen.

Application
Selection Property
Validation Focus
Fluoroquinolone antibiotic intermediate synthesis
Reactive phenyl ester for direct amidation
Amide intermediate purity and coupling efficiency
Kinase / DHODH inhibitor discovery
2,6-dichloro-5-fluoronicotinoyl pharmacophore building block
Synthetic route step economy and functional group tolerance
E. faecalis antibacterial probe development
Scaffold with reported analog activity; amine coupling handle
Structure-activity relationship and mode-of-action studies

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